molecular formula C23H14ClF3N2O5 B300743 4-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl 2-furoate

4-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl 2-furoate

Cat. No. B300743
M. Wt: 490.8 g/mol
InChI Key: OXRYURGLEODUOD-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl 2-furoate is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl 2-furoate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl 2-furoate can exert various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. It has also been reported to have antifungal activity against various strains of fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl 2-furoate in lab experiments is its high purity and stability. This makes it easier to obtain reproducible results. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 4-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl 2-furoate. One direction is to further investigate its potential as a photosensitizer for photodynamic therapy. Another direction is to explore its potential as an inhibitor of specific enzymes involved in various diseases. Additionally, the compound's antifungal activity could be further studied to develop new antifungal agents.

Synthesis Methods

The synthesis of 4-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl 2-furoate involves the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, trifluoroacetic acid, and ammonium acetate in the presence of methanol and acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography. This method has been reported to yield high-quality product with good purity.

Scientific Research Applications

4-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl 2-furoate has been widely studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antifungal properties. It has also been reported to have potential as a photosensitizer for photodynamic therapy.

properties

Product Name

4-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl 2-furoate

Molecular Formula

C23H14ClF3N2O5

Molecular Weight

490.8 g/mol

IUPAC Name

[4-[(Z)-[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate

InChI

InChI=1S/C23H14ClF3N2O5/c1-32-19-12-13(4-9-17(19)34-22(31)18-3-2-10-33-18)11-16-20(23(25,26)27)28-29(21(16)30)15-7-5-14(24)6-8-15/h2-12H,1H3/b16-11-

InChI Key

OXRYURGLEODUOD-WJDWOHSUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F)OC(=O)C4=CC=CO4

SMILES

COC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F)OC(=O)C4=CC=CO4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F)OC(=O)C4=CC=CO4

Origin of Product

United States

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